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Compound of Interest

Compound Name: Bis(2-ethylhexyl) terephthalate

Cat. No.: B1667314

An In-depth Technical Guide on the Toxicological Profile of Bis(2-ethylhexyl) terephthalate
(DEHTP)

Executive Summary

Bis(2-ethylhexyl) terephthalate (DEHTP), also known as dioctyl terephthalate (DOTP), is a
non-phthalate plasticizer used as a primary replacement for ortho-phthalates like bis(2-
ethylhexyl) phthalate (DEHP) in a wide range of applications, including food contact materials,
medical devices, and toys.[1][2][3] Its structural difference from DEHP—Dbeing a para-isomer
instead of an ortho-isomer—significantly alters its metabolic and toxicological properties.[4]
This document provides a comprehensive review of the current toxicological data for DEHTP,
intended for researchers, scientists, and professionals in drug development. The available
evidence suggests that DEHTP possesses a more favorable toxicological profile than DEHP,
exhibiting low acute toxicity, a lack of genotoxic potential, and no evidence of the hepatic
peroxisome proliferation or significant reproductive and developmental effects observed with
DEHP at similar dose levels.[1][5][6]

Chemical and Physical Properties

DEHTP is a colorless, viscous liquid used to soften PVC plastics.[1] It is a high production
volume chemical, with consumption increasing as it replaces regulated ortho-phthalates.[7]
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Property Value Reference
Chemical Formula C24H3804 [1]

CAS Number 6422-86-2 [1]
Molecular Weight 390.56 g/mol [8]

Physical State Liquid [7]

Melting Point -48°C [71[°]
Boiling Point 375°C [7]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

DEHTP is metabolized differently than its ortho-phthalate isomer, DEHP, which is believed to
contribute to its lower toxicity profile.[7] Following oral administration in rats, a significant
portion of the DEHTP dose is eliminated unchanged in the feces, suggesting less complete
absorption compared to DEHP.[4]

The primary metabolic pathway involves hydrolysis to mono(2-ethylhexyl) terephthalate
(MEHT), followed by oxidative metabolism.[10] Key oxidative metabolites identified in human
urine include mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and mono(2-ethyl-5-
carboxypentyl) terephthalate (MECPTP), which serve as biomarkers for DEHTP exposure.[11]
[12] In a human study, after a single oral dose, the elimination half-times for these metabolites
were approximately 7 hours.[7] A major metabolite is the carboxylic acid MECPTP.[12]
Interestingly, a large fraction of MECPTP is eliminated in its free (unconjugated) form, which
differs from the metabolism of DEHP's analogous metabolite.[12]
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Figure 1: Simplified Metabolic Pathway of DEHTP
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Figure 1: Simplified Metabolic Pathway of DEHTP.

Acute Toxicity

DEHTP exhibits low acute toxicity across multiple species and routes of exposure.
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Species Route Endpoint Value Reference
Rat Oral LD50 >3200 mg/kg [7]
Mouse Oral LD50 >3200 mg/kg [7]
Rat Oral LD50 >5000 mg/kg 9]
Guinea Pig Dermal LD50 >19,680 mg/kg [7]

Key Experimental Protocols

Study: Acute Oral Toxicity in Rats and Mice (Eastman Kodak Co., 1975)[7]

o Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

e Species: Rats and mice (strains not specified).

o Administration: Oral gavage.

e Dose: A single dose, level reported as >3200 mg/kg.

o Observation Period: 14 days.

» Endpoints: Mortality, clinical signs of irritation or distress.

e Results: No mortality or signs of toxicity were observed during the 14-day period.[7]

Study: Acute Dermal Toxicity in Guinea Pigs (Eastman Kodak Co., 1975)[7]

Observation Period: 14 days.

Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

Species: Duncan-Hartley guinea pigs (one male per dose).

Administration: Dermal application to depilated skin under occluded conditions for 24 hours.

Dose Levels: 5, 10, or 20 mL/kg (approximately 4920, 9840, or 19,680 mg/kg).
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o Endpoints: Mortality, signs of systemic toxicity.
» Results: No signs of systemic toxicity were reported.[7]

Subchronic Toxicity

Subchronic studies in rats indicate that DEHTP does not cause major organ or systemic toxicity
at doses where DEHP shows significant effects.
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Species Route

Dose Duration

Key
T Reference
Findings
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Key Experimental Protocols

Study: 90-Day Oral Toxicology in Rats (Barber and Topping, 1995)[6]
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Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).

Species: Sprague-Dawley rats (20 males and 20 females per group).
Administration: In the diet.

Dose Levels: 0%, 0.1%, 0.5%, or 1.0% by weight.

Duration: 90 days.

Endpoints: Body weight, food consumption, hematology, clinical chemistry, organ weights,
histopathology, and morphometric analysis of liver sections for peroxisome proliferation.

Results: The study concluded a no-effect level of 0.5% in the diet. At 1.0%, only minor effects
on liver weight and some blood parameters were noted, and importantly, DEHTP did not
induce hepatic peroxisomes, a key effect seen with DEHP.[6]
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Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study
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Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study.
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Chronic Toxicity and Carcinogenicity

There is limited specific data on the chronic toxicity and carcinogenicity of DEHTP itself.
However, its structural isomer DEHP has been classified by the International Agency for
Research on Cancer (IARC) as a possible human carcinogen (Group 2B), based on rodent
data.[13] The carcinogenic mechanism for DEHP in rodents is considered non-genotoxic and
involves pathways like PPARa activation, which leads to hepatic peroxisome proliferation.[13]
[14] Since DEHTP does not appear to cause peroxisome proliferation in rats, it is considered to
have a lower carcinogenic potential.[1][6]

Genotoxicity

DEHTP has been tested in a battery of genotoxicity assays and has been found to be non-
genotoxic.[5]

Metabolic
Assay Type Test System L Result Reference
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Bacterial Salmonella ] )
o With and without )
Reverse typhimurium so Negative [5]
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(CHO/HGPRT)
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] Ovary (CHO) Not specified Negative [5]
Aberration
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Key Experimental Protocols

Study: Genetic Toxicology Testing of DEHT (Barber et al., 1994)[5]
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o Test Articles: Di(2-ethylhexyl) terephthalate (DEHTP) and its metabolite mono(ethylhexyl)
terephthalate (MEHT).

e Assays Conducted:

o Ames Plate Incorporation Assay:Salmonella typhimurium strains were used to test for
bacterial mutagenicity of DEHTP and MEHT, both with and without metabolic activation
(S9 fraction).

o CHO/HGPRT Mammalian Cell Mutagenicity Assay: Chinese hamster ovary (CHO) cells
were used to assess the potential of DEHTP to induce forward mutations at the HGPRT
locus.

o In Vitro Chromosome Aberrations Assay: CHO cells were used to evaluate if DEHTP could
induce structural chromosomal damage.

o Results: All test results for both DEHTP and its metabolite MEHT were negative, leading to
the conclusion that DEHTP is not genotoxic.[5]

Reproductive and Developmental Toxicity

DEHTP shows a markedly lower potential for reproductive and developmental toxicity
compared to DEHP. Studies in rats have not demonstrated the anti-androgenic or estrogenic
effects that are characteristic of DEHP toxicity.
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The French Agency for Food, Environmental and Occupational Health & Safety (ANSES)
concluded that based on available information, DEHTP is not expected to pose health risks, is
not considered toxic for reproduction, and has no alerts for potential endocrine-disrupting

properties.[1]
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Figure 3: Comparative Toxicological Endpoints of DEHTP vs. DEHP
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Click to download full resolution via product page
Figure 3: Comparative Toxicological Endpoints of DEHTP vs. DEHP.

Conclusion

Bis(2-ethylhexyl) terephthalate (DEHTP) presents a toxicological profile that is substantially
different from and more favorable than its ortho-phthalate isomer, DEHP. Quantitative data from
acute and subchronic studies demonstrate a low order of toxicity. Crucially, DEHTP is not
genotoxic and does not induce the hepatic peroxisome proliferation in rodents that is linked to
the carcinogenicity of DEHP.[5][6] Furthermore, available studies indicate a lack of reproductive
and developmental toxicity, specifically the absence of anti-androgenic and estrogenic activity.
[1] Based on the current body of evidence, DEHTP is considered a safer alternative to DEHP
for use as a plasticizer in consumer and medical products.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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